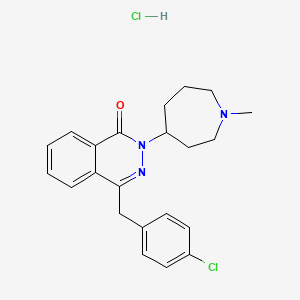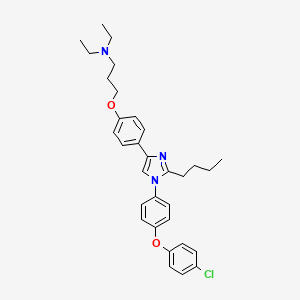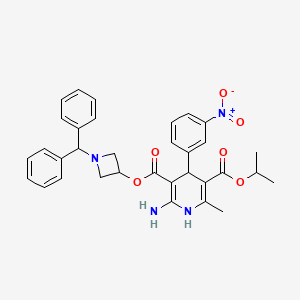
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Übersicht
Beschreibung
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, also known as 3-Pyridinyl-4-pyridinyl-2-propen-1-one, is an important organic compound used in many scientific and industrial applications. It is a colorless, water-soluble solid that is derived from the condensation of 3-pyridinyl and 4-pyridinyl alcohols. This compound has many uses, including in the synthesis of pharmaceuticals, pesticides, and dyes, as well as in the production of organic electronics.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications : A study by Romagnoli et al. (2018) focused on the synthesis and evaluation of α-bromoacryloylamido indolyl pyridinyl propenones, which are related to 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. These compounds showed significant antiproliferative activity against several human leukemia cell lines. Their structure-activity relationship was also investigated, highlighting the potential for developing new anticancer molecules.
Synthesis of Arylhydrazones : Kovtunenko et al. (2014) studied the synthesis of 2-arylhydrazones of 1R-3-(4-pyridinyl)-1,2,3-propanetrion, a compound closely related to 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. They observed tautomerism in these compounds and investigated their structural aspects using IR spectroscopy and other methods. This research contributes to the understanding of the chemistry of such compounds and their potential applications (Kovtunenko et al., 2014).
Therapeutic Strategy Against Cancer : Research by Clem et al. (2013) found that a derivative of 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, named 3PO, could reduce glucose metabolism and proliferation in cancer cells. This signifies its role in developing new therapeutic strategies against cancer.
Fluorescent pH Sensor Development : A study by Yang et al. (2013) developed a heteroatom-containing fluorophore based on a compound similar to 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one. This compound exhibited aggregation-induced emission and was used as a fluorescent pH sensor, showing potential in detecting acidic and basic organic vapors.
Novel Cytotoxins Development : Research on 1-(3-Aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones, which are closely related to 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, showed these compounds could act as novel cytotoxins. They had selective toxicity towards various cancer cell lines, suggesting their potential as cancer therapeutics (Bilginer et al., 2013).
Eigenschaften
IUPAC Name |
(E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWGYMNWMDNSTL-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701348103 | |
| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |
CAS RN |
18550-98-6 | |
| Record name | (2E)-3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




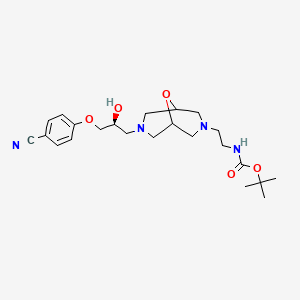
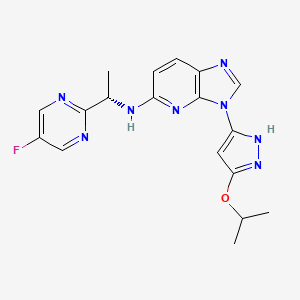
![4-[(3-Chloro-4-{[(2r)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoyl]amino}phenyl)sulfonyl]-N,N-Dimethylbenzamide](/img/structure/B1666236.png)

![(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1666239.png)
![7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B1666240.png)
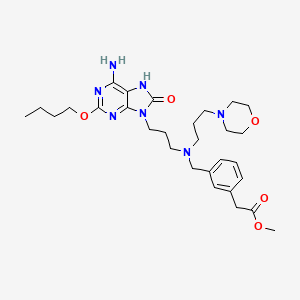
![3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B1666246.png)


